molecular formula C9H9BrF3NO2 B8124166 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine

Cat. No.: B8124166
M. Wt: 300.07 g/mol
InChI Key: BXACFNMBVLGQBH-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine is an organic compound characterized by the presence of bromine, trifluoromethoxy, and phenoxy groups attached to an ethylamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine typically involves the reaction of 2-bromo-4-trifluoromethoxyphenol with ethylene oxide under basic conditions to form 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethanol. This intermediate is then subjected to amination using ammonia or an amine source to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow systems may be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The ethylamine group can be oxidized to form corresponding imines or amides.

    Reduction Reactions: The compound can undergo reduction to form corresponding amines or alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenoxy derivatives.

    Oxidation: Formation of imines or amides.

    Reduction: Formation of amines or alcohols.

Scientific Research Applications

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Bromo-4-methoxy-phenoxy)-ethylamine: Similar structure but with a methoxy group instead of trifluoromethoxy.

    2-(2-Chloro-4-trifluoromethoxy-phenoxy)-ethylamine: Similar structure but with a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromo-4-trifluoromethoxy-phenoxy)-ethylamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable compound for various applications where these properties are advantageous.

Properties

IUPAC Name

2-[2-bromo-4-(trifluoromethoxy)phenoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO2/c10-7-5-6(16-9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXACFNMBVLGQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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